锂(S)-2-羟基丙酸

描述

Lithium is a chemical element that belongs to the alkali metal group and is the lightest of the solid elements . It is soft, white, and lustrous . Lithium is used in various applications, including the production of batteries .

Synthesis Analysis

The synthesis of lithium compounds involves various processes. For instance, lithium silicates are synthesized from organosilicone precursors for carbon dioxide adsorption . Another example is the synthesis of highly electrochemically active Li2S nanoparticles for lithium–sulfur batteries .

Molecular Structure Analysis

Lithium polysulfide conformer analysis in ether-based solvents for Li–S batteries has been studied using molecular dynamics simulations . The simulations predict that monoanionic LiS6− in its closed conformation is the predominant structure in 1,2-dioxolane and dimethoxyethane equimolar mixtures .

Chemical Reactions Analysis

During a failure event, electrochemical cells can exhibit characteristics such as extreme high temperatures, deflagration, fire, venting of electrolyte, and rapid uncontrolled disassembly . The cell’s characteristics prior to, during, and after a destructive event are important in developing preventive and mitigating hazard steps .

Physical And Chemical Properties Analysis

Lithium has a melting point of 180.50°C, a boiling point of 1342°C, and a density of 0.534 g cm−3 . It is solid at 20°C .

科学研究应用

All-Solid-State Lithium–Sulfur Batteries

- Summary of Application : Lithium–Sulfur batteries that rely on lithium–sulfur reversible redox processes exhibit immense potential as an energy storage system, surpassing conventional lithium-ion batteries. This is due to their exceptional energy density, extended operational lifespan, and heightened safety attributes .

- Methods of Application : The development of these batteries involves comprehending solid-state electrolytes, cathodes, and high-performance anodes, including key challenges associated with ion transport, electrochemical properties, and processing methods .

- Results or Outcomes : Despite the advantages, the adoption of All-Solid-State Lithium–Sulfur Batteries (ASSLSBs) in the commercial sector has been sluggish. Future research in this field should prioritize minimizing the presence of inactive substances, adopting electrodes with optimum performance, minimizing interfacial resistance, and designing a scalable fabrication approach to facilitate the commercialization of ASSLSBs .

Lithium-Metal Batteries

- Summary of Application : Lithium-metal batteries, which use metallic lithium as the anode, show great promise as the next generation of rechargeable batteries .

- Methods of Application : In lithium-metal batteries, lithium ions are deposited on the anode during charging to form lithium metal, which then dissolves into lithium ions during discharging .

- Results or Outcomes : The efficiency of this electrodeposition–electrodissolution cycle is used as a metric with which to evaluate lithium-metal battery systems. However, the anode often transforms into a mixture of lithium grains and electrolyte-decomposition products, resulting in loss of battery capacity .

Lithium-Sulfur Batteries

- Summary of Application : Lithium-sulfur (Li-S) batteries are considered one of the most promising next-generation battery devices due to their remarkable theoretical energy density, cost-effectiveness, and environmental benignity .

- Methods of Application : The development of Li-S batteries involves addressing challenges such as low sulfur utilization, fast capacity fade, short service life, and severe self-discharge .

- Results or Outcomes : Significant achievements have been made to address these problems in the past decade. However, the practical application of Li-S batteries is still hindered by several challenges .

Carbon-Based Sulfur Hosts for Li-S Batteries

- Summary of Application : Research into carbon-based sulfur hosts for Li-S batteries has been ongoing for over two decades .

- Methods of Application : This research involves the development of carbon-based host materials for high sulfur loading and lean electrolyte conditions .

- Results or Outcomes : Despite significant research, the commercialization of Li-S batteries has yet to be realized. There is still no consensus on whether carbon-based hosts will prove to be the best sulfur hosts for the industrialization of Li-S batteries .

Lithium in Air-Conditioning Systems

- Summary of Application : Lithium forms concentrated brines capable of absorbing aerial moisture over a wide range of temperatures .

- Methods of Application : These brines are commonly employed in large refrigerating and air-conditioning systems .

- Results or Outcomes : The use of lithium in these systems can improve their efficiency and performance .

Lithium-Sulfur Batteries with High Sulfur Loading

- Summary of Application : Lithium-sulfur (Li–S) batteries with high sulfur loading are a highly promising next-generation energy solution due to their low cost and exceptional energy density compared to commercially available Li-ion batteries .

- Methods of Application : The development of Li–S batteries with high sulfur loading involves addressing challenges such as the instability of the Li metal anode .

- Results or Outcomes : Despite significant research, the commercialization of Li–S batteries has yet to be realized. There is still no consensus on whether carbon-based hosts will prove to be the best sulfur hosts for the industrialization of Li–S batteries .

安全和危害

属性

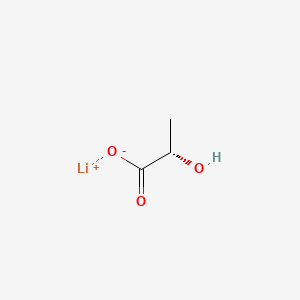

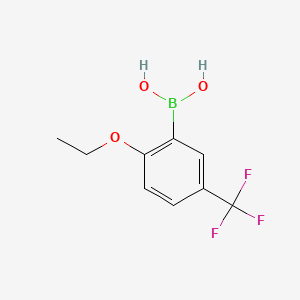

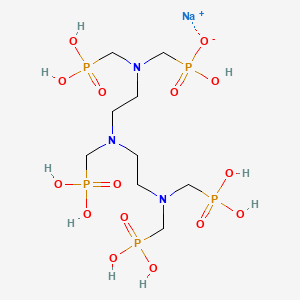

IUPAC Name |

lithium;(2S)-2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3.Li/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1/t2-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKQWYZBANWAFMQ-DKWTVANSSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(C(=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].C[C@@H](C(=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5LiO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

96.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium (S)-2-hydroxypropanoate | |

CAS RN |

27848-80-2 | |

| Record name | Lithium (S)-lactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.250 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Boc-7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1592963.png)

![4-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1592965.png)

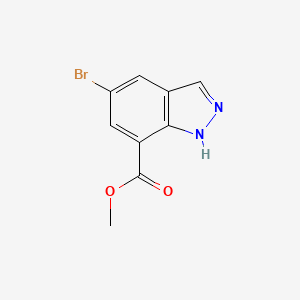

![Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1592977.png)

![3-Iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1592980.png)